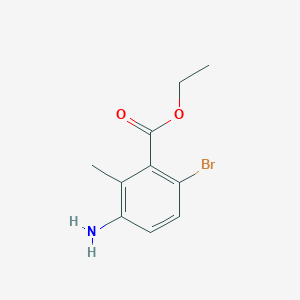
N-Acetyl-5-nitrilonorvaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-5-nitrilonorvaline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an acetyl group, a nitrilo group, and a norvaline backbone, which contribute to its distinct reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-nitrilonorvaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Addition Reaction: The initial step involves the addition of acrylonitrile to a suitable substrate.
Hydrogenation: The intermediate product undergoes hydrogenation to reduce the nitrile group.
Coupling Reaction: The hydrogenated product is then coupled with another reactant to form a more complex intermediate.
Cyclization: The intermediate undergoes cyclization to form a heterocyclic ring.
Ring Opening: The cyclic compound is subjected to ring-opening reactions to introduce functional groups.
Decarboxylation: The intermediate is decarboxylated to remove carboxyl groups.
Acylation: Finally, the compound is acylated to introduce the acetyl group, resulting in the formation of this compound
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using cost-effective raw materials and efficient reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles, such as using water as a solvent and minimizing waste, can be applied to make the production process more environmentally friendly .
化学反应分析
Types of Reactions
N-Acetyl-5-nitrilonorvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Cyclization: Cyclization reactions can form new ring structures, enhancing the compound’s stability and reactivity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Cyclization: Cyclization reactions often require acidic or basic catalysts to facilitate ring closure
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
N-Acetyl-5-nitrilonorvaline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and enzyme activities.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: This compound is utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-Acetyl-5-nitrilonorvaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
N-Acetyl-5-nitrilonorvaline can be compared with other similar compounds, such as:
N-Acetyl-5-methoxytryptamine: Known for its role as a neurohormone and antioxidant.
N-Acetyl-5-hydroxytryptamine: Involved in regulating circadian rhythms and sleep-wake cycles.
N-Acetyl-5-methoxyindole: Used in the synthesis of various pharmaceuticals and agrochemicals .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
属性
CAS 编号 |
34972-70-8 |
|---|---|
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
2-acetamido-4-cyanobutanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-3H2,1H3,(H,9,10)(H,11,12) |
InChI 键 |
DANYRDPZKCQUHF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CCC#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


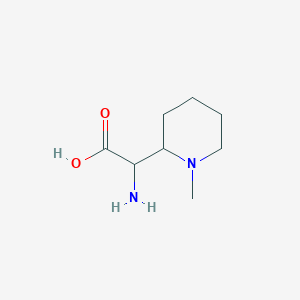
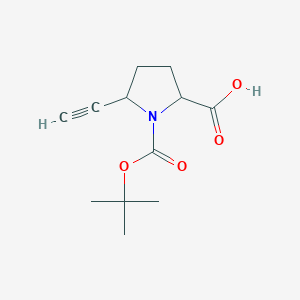
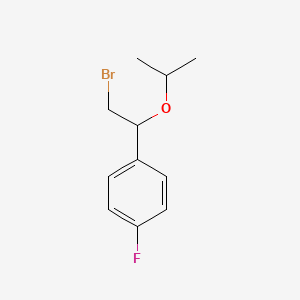
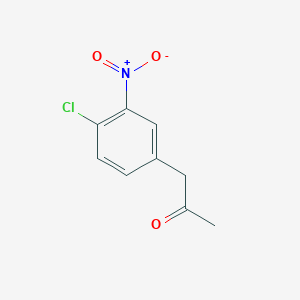
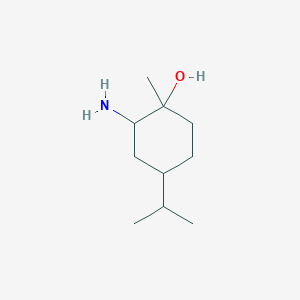
![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
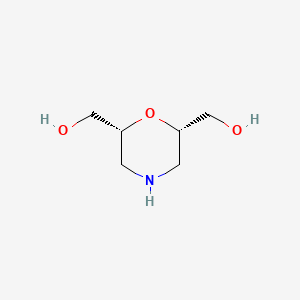
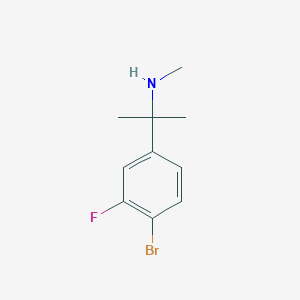
![2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid](/img/structure/B13549658.png)
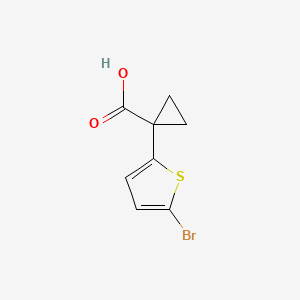

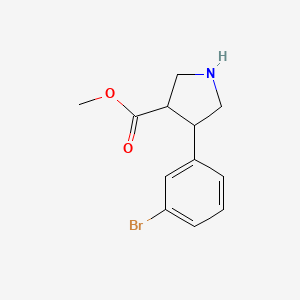
![2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13549699.png)
